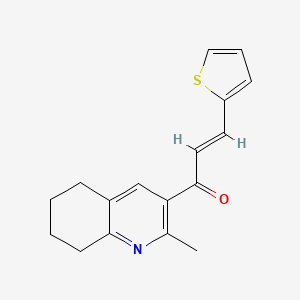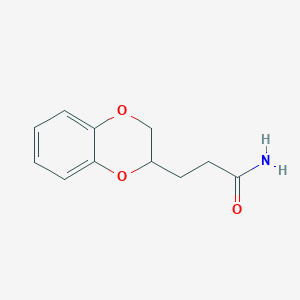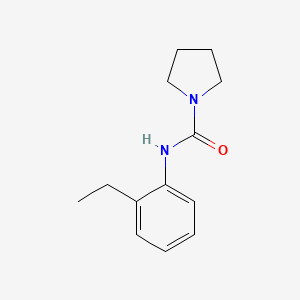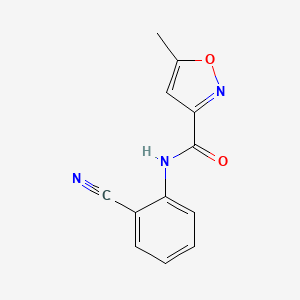
1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(2-thienyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(2-thienyl)-2-propen-1-one, also known as TQ, is a synthetic compound with potential therapeutic properties. TQ is a member of the family of quinoline-based compounds and has been studied extensively for its potential use in treating various diseases.
Mechanism of Action
The exact mechanism of action of 1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(2-thienyl)-2-propen-1-one is not fully understood, but it is believed to work through a variety of pathways. This compound has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory molecules. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the development of many diseases. This compound has also been shown to have anti-cancer properties and may be useful in treating various types of cancer.
Advantages and Limitations for Lab Experiments
1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(2-thienyl)-2-propen-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, there are also limitations to its use. This compound is not very soluble in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on 1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(2-thienyl)-2-propen-1-one. One area of interest is in its potential use in treating neurodegenerative disorders, such as Alzheimer's disease. This compound has been shown to have neuroprotective effects and may be useful in preventing or slowing the progression of these diseases. Another area of interest is in its potential use in combination with other drugs to treat cancer. This compound has been shown to have anti-cancer properties and may be useful in enhancing the effectiveness of other cancer treatments. Finally, there is also interest in developing new methods for synthesizing this compound that are more efficient and cost-effective.
Synthesis Methods
1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(2-thienyl)-2-propen-1-one can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid and an aldehyde. Other methods include the use of palladium-catalyzed cross-coupling reactions and the use of Lewis acids.
Scientific Research Applications
1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(2-thienyl)-2-propen-1-one has been studied for its potential use in treating various diseases, including cancer, diabetes, and neurodegenerative disorders. This compound has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to have neuroprotective effects and may be useful in treating Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
(E)-1-(2-methyl-5,6,7,8-tetrahydroquinolin-3-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c1-12-15(11-13-5-2-3-7-16(13)18-12)17(19)9-8-14-6-4-10-20-14/h4,6,8-11H,2-3,5,7H2,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQORRNSXMMCQRC-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2CCCCC2=N1)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C2CCCCC2=N1)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-chlorophenyl)-4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5428492.png)


![N~2~-{[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5428519.png)

![5-methyl-N-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5428527.png)
![N-(2,3-dimethylphenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5428532.png)

![N-[2-(2-methoxyphenoxy)-1-methylethyl]methanesulfonamide](/img/structure/B5428548.png)
![1-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxy-1-naphthyl)-1H-imidazole](/img/structure/B5428552.png)
![methyl 13-[(1-ethyl-1H-pyrazol-4-yl)methylene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B5428559.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5428565.png)

![(3S*,4S*)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol](/img/structure/B5428578.png)